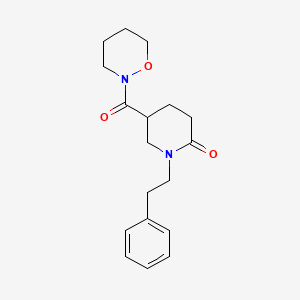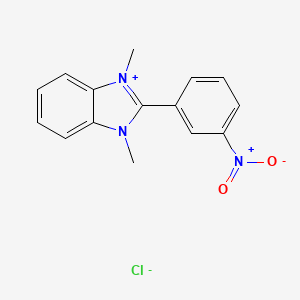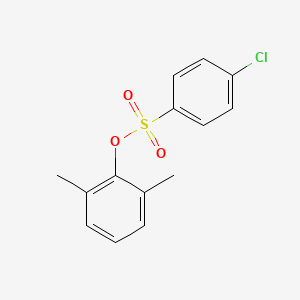![molecular formula C16H17F2N3O3S B5215081 N~1~-(2,6-difluorophenyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5215081.png)
N~1~-(2,6-difluorophenyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-(2,6-difluorophenyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide, commonly known as DASGPA, is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various fields. DASGPA is a glycine transporter-1 (GlyT1) inhibitor that has been shown to have promising effects in the treatment of various neurological disorders.
作用机制
DASGPA works by inhibiting the activity of the glycine transporter-1 (N~1~-(2,6-difluorophenyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide). N~1~-(2,6-difluorophenyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide is responsible for the reuptake of glycine, an inhibitory neurotransmitter, from the synaptic cleft. By inhibiting the activity of N~1~-(2,6-difluorophenyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide, DASGPA increases the concentration of glycine in the synaptic cleft, leading to increased activation of N-methyl-D-aspartate (NMDA) receptors. This increased activation of NMDA receptors has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Biochemical and Physiological Effects:
DASGPA has been shown to have a number of biochemical and physiological effects. It has been shown to increase the concentration of glycine in the synaptic cleft, leading to increased activation of NMDA receptors. This increased activation of NMDA receptors has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. DASGPA has also been shown to have antidepressant effects in animal models of depression.
实验室实验的优点和局限性
One of the major advantages of DASGPA is its ability to selectively inhibit the activity of N~1~-(2,6-difluorophenyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide, without affecting the activity of other neurotransmitter transporters. This selectivity makes it a promising candidate for the treatment of various neurological disorders. However, one of the limitations of DASGPA is its limited bioavailability, which can make it difficult to administer in vivo.
未来方向
There are a number of future directions for the study of DASGPA. One potential direction is the development of more potent and selective N~1~-(2,6-difluorophenyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide inhibitors. Another potential direction is the investigation of the effects of DASGPA on other neurotransmitter systems, such as the glutamatergic and serotonergic systems. Additionally, the potential use of DASGPA in the treatment of other neurological disorders, such as Parkinson's disease and Huntington's disease, could also be investigated.
合成方法
The synthesis of DASGPA involves a multi-step process that includes the reaction of 2,6-difluoroaniline with N,N-dimethylsulfamoyl chloride to form N,N-dimethylsulfamoyl-2,6-difluoroaniline. The resulting compound is then reacted with phenylglycine to form N~1~-[(2,6-difluorophenyl)sulfonyl]-N~2~-phenylglycinamide. The final step involves the reaction of the resulting compound with dimethylamine to form DASGPA.
科学研究应用
DASGPA has been extensively studied for its potential applications in the field of neuroscience. It has been shown to have promising effects in the treatment of various neurological disorders, including schizophrenia, depression, and Alzheimer's disease. DASGPA has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and has also been shown to have antidepressant effects in animal models of depression.
属性
IUPAC Name |
N-(2,6-difluorophenyl)-2-[N-(dimethylsulfamoyl)anilino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N3O3S/c1-20(2)25(23,24)21(12-7-4-3-5-8-12)11-15(22)19-16-13(17)9-6-10-14(16)18/h3-10H,11H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWEIWEYVRGKJDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N(CC(=O)NC1=C(C=CC=C1F)F)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-Difluorophenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-isopropyl-2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5215006.png)
![N-(2-methylphenyl)-N'-[2-(1-pyrrolidinyl)ethyl]urea](/img/structure/B5215011.png)

![2,6-dimethyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]morpholine](/img/structure/B5215024.png)

![(9,11,13-trimethyl-8,15-dioxatetracyclo[10.2.2.0~2,7~.0~9,14~]hexadeca-2,4,6-trien-12-yl)methyl cyclohexylcarbamate](/img/structure/B5215038.png)

![N-[4-({[(3-bromobenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B5215059.png)
![N-[4-(aminosulfonyl)phenyl]-1-benzothiophene-3-carboxamide](/img/structure/B5215068.png)
![1,2-dichloro-3-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5215089.png)


![1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5215112.png)